molecular formula C17H24N2OS B3019469 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 324049-42-5

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B3019469
CAS No.: 324049-42-5
M. Wt: 304.45
InChI Key: BPQUOPIMJKGMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a synthetic compound that incorporates both adamantane and thiazole moieties. The adamantane structure is known for its rigidity and stability, while the thiazole ring is a heterocyclic compound containing sulfur and nitrogen. This combination of structures endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromo ketones with thiourea under basic conditions.

    Attachment to Adamantane: The thiazole ring is then attached to the adamantane core via a carboxamide linkage. This can be achieved through the reaction of 1-adamantane carboxylic acid with thiazole-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane and thiazole structures, which confer both stability and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)12(20)19-13-18-4-5-21-13/h4-5H,6-11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUOPIMJKGMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=NC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.